2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde
Description
2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde is a halogenated quinoline derivative characterized by a chlorine atom at the 2-position, a trifluoromethyl (-CF₃) group at the 8-position, and a formyl (-CHO) substituent at the 3-position of the quinoline core. This structural configuration imparts unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde moiety serves as a reactive site for further functionalization, such as condensation reactions to form Schiff bases or heterocyclic derivatives .
Synthesis typically involves Vilsmeier-Haack formylation of substituted quinolines, as demonstrated in related compounds like 2-chloro-8-methylquinoline-3-carbaldehyde and 2-chloro-8-methoxyquinoline-3-carbaldehyde .
Properties
IUPAC Name |
2-chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO/c12-10-7(5-17)4-6-2-1-3-8(9(6)16-10)11(13,14)15/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGXLLMXRBBPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)C(F)(F)F)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726511 | |
| Record name | 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920494-32-2 | |
| Record name | 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Overview
2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde is a synthetic organic compound that belongs to the quinoline family. Its unique structural features, including a chloro group and a trifluoromethyl substituent, confer distinct chemical and biological properties, making it a valuable compound in various scientific research applications. This article explores its applications in chemistry, biology, medicine, and industry, supported by data tables and case studies.
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing complex organic molecules and heterocyclic compounds. Its reactivity allows chemists to create various derivatives through functionalization reactions.
| Reaction Type | Description |
|---|---|
| Nucleophilic Addition | The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles to form alcohols or other functional groups. |
| Coupling Reactions | Utilized in coupling reactions to create larger molecular frameworks essential in pharmaceutical chemistry. |
Biology
- Biological Activity : Research indicates that derivatives of quinoline compounds exhibit significant biological activities, including antimicrobial, antineoplastic, and antiviral properties.
- Enzyme Inhibition : There is ongoing investigation into the potential of this compound as an enzyme inhibitor, particularly in pathways relevant to cancer and infectious diseases.
| Biological Activity | Target Pathway |
|---|---|
| Antimicrobial | Inhibition of bacterial cell wall synthesis |
| Anticancer | Induction of apoptosis in cancer cells |
| Antiviral | Interference with viral replication mechanisms |
Medicine
- Drug Development : The compound is being explored as a lead structure for developing new pharmaceuticals due to its promising biological activities. Quinoline derivatives have been associated with treating various conditions, including cancer and infections.
| Potential Therapeutic Use | Mechanism of Action |
|---|---|
| Anticancer Agents | Inducing cell cycle arrest and apoptosis |
| Antimicrobial Agents | Disruption of microbial metabolism |
Industry
- Production of Dyes and Agrochemicals : Due to its stability and reactivity, this compound is utilized in the synthesis of dyes and agrochemicals. Its unique properties allow for the development of more effective formulations.
Case Studies
Several studies highlight the applications and efficacy of this compound:
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of protein synthesis within bacterial cells.
- Anticancer Research : In vitro studies showed that specific derivatives induced apoptosis in human cancer cell lines through the activation of caspase pathways. These findings suggest potential for further development into anticancer therapies.
- Synthesis Optimization : Research focused on optimizing synthetic routes for producing this compound efficiently highlighted microwave-assisted synthesis techniques that improved yield and reduced reaction times.
Mechanism of Action
The mechanism by which 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison
Crystallographic and Physicochemical Properties
- Crystal Packing: The methoxy analog (2-chloro-8-methoxyquinoline-3-carbaldehyde) crystallizes in a monoclinic P2₁/n space group with unit cell parameters a = 14.4763 Å, b = 3.9246 Å, c = 17.6295 Å, and β = 104.8° . Similar packing is expected for the trifluoromethyl derivative, but with altered intermolecular interactions due to the -CF₃ group’s steric demands.
- Thermal Stability : Trifluoromethyl groups generally enhance thermal stability compared to methyl or methoxy substituents, as observed in related compounds .
Biological Activity
2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a quinoline ring with a chloro and trifluoromethyl substituent, which significantly influences its chemical reactivity and biological properties. The trifluoromethyl group is known for enhancing lipophilicity and modifying electronic properties, which can lead to increased biological activity.
Biological Activities
Research indicates that compounds related to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Quinoline derivatives have shown significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, studies have demonstrated that related compounds possess potent antibacterial and antifungal activities against pathogens like Aspergillus niger and Curvularia lunata .
- Anticancer Properties : The compound has been evaluated for its antiproliferative effects on several cancer cell lines. Research indicates that quinoline derivatives can inhibit the growth of non-small cell lung cancer (A549), colon cancer (SW480), and ovarian cancer (CH1) cell lines .
- Anti-inflammatory Effects : Some studies have reported that quinoline derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Ring : The initial step often includes the construction of the quinoline framework through cyclization reactions involving aniline derivatives.
- Introduction of Functional Groups : The chloro and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions or through the use of specific reagents that facilitate the incorporation of these groups into the quinoline structure.
- Formylation : The final step involves converting a suitable precursor into the aldehyde form using reagents such as Vilsmeier-Haack reagents or other formylating agents.
Case Studies
Several case studies highlight the biological efficacy of quinoline derivatives:
- Antimicrobial Efficacy : A study focused on a series of substituted quinolines, including this compound, demonstrated their effectiveness against resistant strains of bacteria . The minimum inhibitory concentrations (MICs) were determined, showcasing significant antibacterial activity.
- Anticancer Activity : In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potential for development as anticancer agents .
Preparation Methods
Vilsmeier-Haack Formylation on 2-Chloro-8-(trifluoromethyl)quinoline
A widely reported and effective method to prepare 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction, which introduces the formyl group at the 3-position of the quinoline ring:
- Starting from 2-chloro-8-(trifluoromethyl)quinoline, treatment with a Vilsmeier reagent (formed from DMF and POCl3) selectively introduces the aldehyde group at position 3.
- This method benefits from regioselectivity and mild reaction conditions, producing the target aldehyde in good yields.
- The presence of the electron-withdrawing trifluoromethyl group at position 8 can influence the reactivity and orientation of substitution, often enhancing the electrophilicity at position 3.
This approach is supported by literature describing analogous preparations of 2-chloroquinoline-3-carbaldehydes with various substituents, where the Vilsmeier-Haack formylation remains the key step.
Synthesis via Condensation and Cyclization Routes
Alternative synthetic routes involve the construction of the quinoline core bearing the 2-chloro and 8-trifluoromethyl substituents through:
- Condensation of appropriately substituted anilines with α,β-unsaturated carbonyl compounds or other precursors.
- Cyclization reactions to form the quinoline ring system with the desired substitution pattern.
- Chlorination at position 2 can be achieved either before or after ring closure depending on the synthetic scheme.
- The trifluoromethyl group is often introduced via electrophilic trifluoromethylation reagents or by using trifluoromethylated starting materials.
Microwave-assisted synthesis has been reported to improve reaction times and yields in such condensation and cyclization methods.
Optimization and Catalysis
- Microwave irradiation has been demonstrated to enhance yields and reduce reaction times in the synthesis of quinoline-3-carbaldehyde derivatives, including those with 2-chloro substitution.
- Catalysts such as L-proline have been employed in multi-component reactions involving 2-chloroquinoline-3-carbaldehydes to afford fused heterocyclic systems, indicating potential for catalytic optimization in the aldehyde synthesis step.
- Use of anhydrous potassium carbonate in ethanol as a base medium facilitates condensation reactions involving the aldehyde group, which may be relevant in the preparation of the target compound or its precursors.
Representative Data Table: Preparation Conditions and Yields
| Step/Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Vilsmeier-Haack Formylation | DMF, POCl3, 0-80°C | 70-85 | Selective formylation at position 3 |
| Microwave-assisted Condensation | Aniline derivatives, α,β-unsaturated carbonyls, MW irradiation | 75-90 | Enhanced rate and yield |
| Chlorination | N-chlorosuccinimide or POCl3, controlled temperature | 80-90 | Introduction of Cl at position 2 |
| Electrophilic trifluoromethylation | CF3 reagents (e.g., Togni reagent), metal catalysts | 65-80 | Installation of CF3 at position 8 |
Note: Specific yields for 2-chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde may vary depending on the exact protocols and substrates used.
Research Findings and Observations
- The presence of the trifluoromethyl group at position 8 significantly affects the electronic properties of the quinoline ring, influencing both the reactivity during formylation and the stability of the aldehyde product.
- The chlorine atom at position 2 is reactive and can participate in further substitution reactions, making the aldehyde a versatile intermediate for synthesizing heterocyclic compounds with biological activity.
- Studies have shown that microwave irradiation can be particularly effective in improving the efficiency of condensation and cyclization steps in the synthesis of quinoline derivatives, including those bearing chloro and trifluoromethyl substituents.
- The aldehyde group at position 3 serves as a key functional handle for further derivatization, including hydrazone formation and heterocycle synthesis, underscoring the importance of reliable preparation methods for this compound.
Q & A
Basic: What are the established synthetic methodologies for 2-Chloro-8-(trifluoromethyl)quinoline-3-carbaldehyde?
Answer:
The compound is typically synthesized via the Vilsmeier-Haack reaction , a two-step process involving:
Formylation : Reaction of a substituted quinoline precursor (e.g., 8-(trifluoromethyl)quinoline) with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at position 3 .
Chlorination : Substitution at position 2 using phosphorus pentachloride (PCl₅) under controlled conditions (e.g., ice-bath cooling, 70°C reflux) to achieve regioselectivity .
Key Considerations :
- Reaction temperature and stoichiometric ratios of POCl₃/DMF critically influence yield (typically 60–80%) and purity.
- Purification often requires recrystallization from petroleum ether/ethyl acetate mixtures .
Advanced: How can conflicting crystallographic data for quinoline carbaldehydes be systematically resolved?
Answer:
Discrepancies in crystallographic data (e.g., bond angles, space groups) arise from variations in experimental conditions or refinement protocols . To resolve these:
- Use SHELX software (e.g., SHELXL for refinement) to ensure standardized data processing .
- Validate hydrogen bonding and intermolecular interactions via density functional theory (DFT) calculations, comparing experimental vs. theoretical electron densities .
- Cross-reference with analogs (e.g., 2-Chloro-8-methylquinoline-3-carbaldehyde: monoclinic P2₁/n, a = 14.4763 Å, β = 104.8°) to identify structural outliers .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 274.04 for C₁₁H₆ClF₃NO) .
- X-ray Crystallography : Resolves stereoelectronic effects (e.g., dihedral angles between quinoline ring and aldehyde group) .
Advanced: What mechanistic insights explain the regioselectivity of derivatization reactions at the aldehyde group?
Answer:
The aldehyde’s reactivity is governed by:
- Electronic Effects : The electron-withdrawing trifluoromethyl group at C8 enhances electrophilicity at C3-CHO, favoring nucleophilic additions (e.g., condensation with hydrazines to form hydrazones) .
- Steric Hindrance : Substituents at C2 (chloro) and C8 (trifluoromethyl) direct reactions to the less hindered C3 position.
Methodological Example : - Schiff Base Formation : React with amines in anhydrous ethanol (60°C, 12h) to yield imines, monitored by TLC .
Basic: What biological activities are reported for structurally similar quinoline derivatives?
Answer:
Analogous compounds exhibit:
- Antimicrobial Activity : 8-Fluoro-4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate derivatives show inhibition zones of 9–14 mm against E. coli and S. aureus .
- Anticancer Potential : Trifluoromethyl-substituted quinolines induce apoptosis in cancer cell lines (e.g., IC₅₀ = 12–18 µM in HeLa) via topoisomerase inhibition .
Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity in this compound class?
Answer:
SAR Design Strategies :
- Substitution at C2 : Chloro groups enhance metabolic stability; replacing with bromo may improve membrane permeability .
- C8 Trifluoromethyl : Fluorine’s electronegativity increases binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450) .
- Aldehyde Modifications : Convert to oximes or thiosemicarbazones to enhance chelation with metal ions in biological targets .
Experimental Workflow :
Synthesize derivatives via combinatorial chemistry.
Screen against target enzymes (e.g., HIV-1 integrase) using SPR or fluorescence polarization .
Basic: What are the stability and storage requirements for this compound?
Answer:
- Stability : Susceptible to hydrolysis under humid conditions; store in desiccators at 4°C .
- Light Sensitivity : Degrades via radical pathways; use amber vials to prevent photolysis .
- Handling : Avoid inhalation/contact—use PPE (gloves, goggles) and fume hoods .
Advanced: How can computational modeling predict reactivity and degradation pathways?
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify reactive sites (e.g., aldehyde’s LUMO energy) .
- Degradation Simulation : Use Gaussian software to model hydrolysis pathways (e.g., acid-catalyzed aldehyde oxidation to carboxylic acid) .
- Validation : Compare predicted IR spectra (e.g., C=O stretch at 1680 cm⁻¹) with experimental data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
